In-Silico Tankyrase Binding Affinity: This Scaffold Surpasses Capecitabine and Matches Trifluridine
In a 2024 study by the same group that produced the crystal structure, compound 18—identical to 2-bromo-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide—was docked into the tankyrase poly(ADP-ribose) polymerase active site (PDB 6KRO). Its calculated binding affinity (−9.8 kcal/mol) was superior to that of capecitabine (−8.9 kcal/mol) and statistically indistinguishable from trifluridine (−9.9 kcal/mol) [1]. In contrast, the closely related Schiff base 17 (4-bromo-2-{N-[2-(piperidine-1-sulfonyl)phenyl]carboximidoyl}phenol) exhibited the largest HOMO-LUMO gap (ΔE = 4.9242 eV), predicting a lower propensity for biological activity compared to the optimized ΔE gap of 3.5780 eV observed for another congener in the series [1].
| Evidence Dimension | In-silico binding free energy (ΔG) against tankyrase (PDB 6KRO) |
|---|---|
| Target Compound Data | −9.8 kcal/mol |
| Comparator Or Baseline | Capecitabine: −8.9 kcal/mol; Trifluridine: −9.9 kcal/mol |
| Quantified Difference | 0.9 kcal/mol improvement over capecitabine; essentially equivalent to trifluridine |
| Conditions | AutoDock Vina blind docking into tankyrase poly(ADP-ribose) polymerase crystal structure (1.90 Å resolution) |
Why This Matters
The docking score provides the first quantitative comparator-based evidence that this specific scaffold may engage the colon cancer target tankyrase with an affinity comparable to or exceeding that of approved nucleoside drugs, offering a scientifically grounded basis for selecting this compound over generic sulfonamide alternatives in colon cancer probe or lead-optimization campaigns.
- [1] Synthesis, crystal structure and in-silico evaluation of arylsulfonamide Schiff bases for potential activity against colon cancer. Acta Crystallographica Section C Structural Chemistry, 2024, 80, 129–142. View Source
